molecular formula C7H12Br2N2O B13555572 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide

Cat. No.: B13555572
M. Wt: 299.99 g/mol
InChI Key: RXQKBXNVOVOICA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is a chemical compound with a pyridine ring structure substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide typically involves the reaction of 2-(aminomethyl)-6-methylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process may involve the following steps:

    Starting Material Preparation: 2-(aminomethyl)-6-methylpyridine is synthesized through a series of reactions starting from commercially available precursors.

    Reaction with Hydrobromic Acid: The aminomethylpyridine is reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under reflux conditions.

    Isolation and Purification: The resulting dihydrobromide salt is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine: Lacks the aminomethyl group at the 2-position.

    4-Methylpyridine: Has a methyl group at the 4-position instead of the 6-position.

Uniqueness

2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity not observed in similar compounds.

Properties

Molecular Formula

C7H12Br2N2O

Molecular Weight

299.99 g/mol

IUPAC Name

2-(aminomethyl)-6-methyl-1H-pyridin-4-one;dihydrobromide

InChI

InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H

InChI Key

RXQKBXNVOVOICA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1)CN.Br.Br

Origin of Product

United States

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